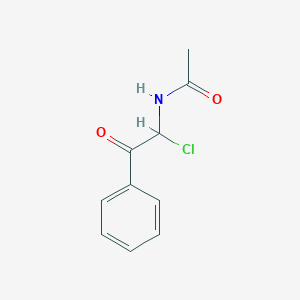

N-(1-Chloro-2-oxo-2-phenylethyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-chloro-2-oxo-2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)12-10(11)9(14)8-5-3-2-4-6-8/h2-6,10H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBPJACCSMNODE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)C1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60540119 | |

| Record name | N-(1-Chloro-2-oxo-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41260-66-6 | |

| Record name | N-(1-Chloro-2-oxo-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60540119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Alpha Halocarbonyl Amides in Organic Synthesis

Alpha-halocarbonyl amides, the class of compounds to which N-(1-Chloro-2-oxo-2-phenylethyl)acetamide belongs, are of considerable importance in organic chemistry. The presence of a halogen atom on the carbon adjacent to the carbonyl group significantly influences the reactivity of the molecule. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the alpha-carbon, making it highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their synthetic utility.

The chlorine atom in these compounds is a good leaving group, facilitating a wide range of nucleophilic substitution reactions. This allows for the introduction of various functionalities at the alpha-position, including nitrogen, oxygen, and sulfur nucleophiles. researchgate.net This reactivity is the basis for the construction of diverse molecular frameworks.

Furthermore, the amide functionality itself can participate in or direct chemical transformations. The interplay between the reactive alpha-chloro ketone moiety and the amide group provides a platform for designing elegant synthetic strategies.

Chemical Reactivity and Transformation Pathways of N 1 Chloro 2 Oxo 2 Phenylethyl Acetamide

Nucleophilic Substitution Reactions at the Alpha-Chloro Center

The presence of a chlorine atom alpha to a carbonyl group significantly activates the C-Cl bond towards nucleophilic substitution. This heightened reactivity is a cornerstone of the synthetic utility of N-(1-Chloro-2-oxo-2-phenylethyl)acetamide, enabling both intermolecular displacements and intramolecular cyclizations.

Intermolecular Nucleophilic Displacements by Heteroatom Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur)

The electrophilic carbon atom bearing the chlorine is a prime target for a variety of heteroatom nucleophiles. The general reactivity of N-aryl 2-chloroacetamides demonstrates that the chlorine atom is readily replaced by nucleophiles such as those containing oxygen, nitrogen, and sulfur. researchgate.net

Oxygen Nucleophiles: Phenoxides and alkoxides can displace the chloride ion to form the corresponding α-aryloxy and α-alkoxy acetamides. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its reactivity.

Nitrogen Nucleophiles: Primary and secondary amines, as well as other nitrogen-containing heterocycles, readily react with α-chloroacetamides to yield α-amino acetamide (B32628) derivatives. researchgate.netijpsr.info These reactions often proceed under mild conditions and are a common method for introducing an amino functionality.

Sulfur Nucleophiles: Thiols and other sulfur-based nucleophiles are particularly effective in displacing the alpha-chloro substituent, owing to the high nucleophilicity of sulfur. researchgate.net This leads to the formation of α-thioether linkages.

Table 1: Examples of Intermolecular Nucleophilic Substitution Reactions on Analogous α-Chloroacetamides This table presents data from reactions with compounds structurally similar to this compound to illustrate the expected reactivity.

| Nucleophile | Analogous Substrate | Product | Reaction Conditions | Reference |

| Aniline | 2-Chloro-N-p-tolylacetamide | 2-(Phenylamino)-N-p-tolylacetamide | Not Specified | researchgate.net |

| Phenol | 2-Chloro-N-phenylacetamide | 2-Phenoxy-N-phenylacetamide | Not Specified | nih.gov |

| Thiourea (B124793) | 2-Chloro-N-p-tolylacetamide | (4-Amino-1,3-thiazol-2-yl)-p-tolylamine | Not Specified | researchgate.net |

Intramolecular Cyclization Pathways Leading to Heterocyclic Systems (e.g., Imidazoles, Pyrroles, Thiazolidinones, Thiophenes)

The strategic placement of functional groups in this compound and its derivatives allows for intramolecular reactions that lead to the formation of various heterocyclic rings. These cyclization reactions are often highly efficient and provide a direct route to valuable chemical scaffolds.

Imidazoles: The reaction of α-haloketones with amidines is a well-established method for the synthesis of 2,4-disubstituted imidazoles. vulcanchem.com In a related fashion, this compound can serve as a precursor to imidazole (B134444) derivatives. The reaction likely proceeds through initial substitution of the chlorine by a nitrogen nucleophile, followed by intramolecular condensation and cyclization.

Pyrroles: The Paal-Knorr synthesis and its variations are classic methods for pyrrole (B145914) formation from 1,4-dicarbonyl compounds. researchgate.net While not a direct 1,4-dicarbonyl, the reactivity of this compound can be harnessed to generate intermediates that subsequently cyclize to form pyrrole rings.

Thiazolidinones: The reaction of α-chloroacetamides with sulfur nucleophiles, such as thiourea or thioglycolic acid, is a common route to thiazolidinone derivatives. researchgate.net For instance, the reaction of an analogous 2-chloro-N-p-tolylacetamide with thiourea leads to the formation of a thiazole (B1198619) derivative. researchgate.net

Thiophenes: The Gewald synthesis is a prominent method for the preparation of thiophenes. While this specific reaction may not be directly applicable, the underlying principles of reacting a sulfur source with a suitable carbonyl-containing precursor can be extended to the synthesis of thiophenes from derivatives of this compound.

Table 2: General Strategies for Heterocycle Synthesis from α-Chloro-Keto-Amide Precursors This table outlines common synthetic pathways to various heterocycles using precursors with functionalities similar to this compound.

| Heterocycle | General Reactants | Key Reaction Steps |

| Imidazole | α-Haloketone and Amidine | Nucleophilic substitution followed by intramolecular cyclization and dehydration. |

| Pyrrole | α-Amino ketone and β-Keto ester | Condensation and cyclization. |

| Thiazolidinone | α-Chloroacetamide and Thiourea/Thioglycolic acid | Nucleophilic attack by sulfur, followed by intramolecular cyclization. |

| Thiophene | α-Haloketone and a Sulfur Reagent | Condensation and cyclization. |

Transformations Involving the Alpha-Keto Functionality

The carbonyl group in the alpha-keto position is another key site of reactivity in this compound, participating in both reductive processes and condensation/addition reactions.

Reductive Processes of the Carbonyl Group

The alpha-keto group can be selectively reduced to a secondary alcohol. This transformation can be achieved using various reducing agents. For instance, sodium borohydride (B1222165) (NaBH₄) is a common reagent for the reduction of ketones. organic-chemistry.org In some cases, the reduction of the carbonyl group may be accompanied by the reductive dechlorination at the alpha-carbon, depending on the reaction conditions and the reducing agent employed. mdpi.com

Condensation and Addition Reactions at the Ketone Moiety

The carbonyl group can undergo condensation reactions with various nucleophiles, such as hydroxylamine (B1172632) and its derivatives, to form oximes. These reactions are often pH-dependent and proceed through the initial nucleophilic addition to the carbonyl carbon followed by dehydration.

Reactivity of the Amide Linkage

The amide bond in this compound is generally stable but can be cleaved under certain conditions, typically through hydrolysis.

Hydrolysis: The amide linkage can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid and amine. nih.govresearchgate.net The rate and mechanism of hydrolysis are influenced by the reaction conditions. Basic hydrolysis often proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon of the amide. nih.govresearchgate.net Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. nih.govresearchgate.net

Stereochemical Control and Diastereoselectivity in this compound Transformations

The stereochemical outcome of chemical transformations involving this compound is of significant interest in synthetic chemistry, particularly for the preparation of chiral molecules with potential biological activity. The presence of a stereocenter at the α-carbon to the carbonyl group, along with the adjacent chiral center that can be formed through reactions at the carbonyl, necessitates precise control over the stereochemistry to obtain desired isomers. While specific studies on the stereochemical control of this compound are not extensively documented in publicly available research, the principles governing the diastereoselectivity of reactions in analogous α-chloro ketones and related compounds provide a strong basis for understanding and predicting the stereochemical pathways of its transformations.

The reactivity of α-halo ketones is characterized by the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen. wikipedia.org Nucleophilic attack can occur at either of these positions, and the stereochemical course of the reaction is influenced by a variety of factors, including the nature of the nucleophile, the reaction conditions, and the use of chiral catalysts or auxiliaries.

One of the key transformations of α-chloro ketones is the reduction of the carbonyl group to a secondary alcohol. The stereoselectivity of this reduction is crucial as it generates a new stereocenter. The use of biocatalysts, such as enzymes, has been shown to be highly effective in achieving high enantioselectivity in the reduction of structurally similar compounds. For example, the asymmetric reduction of 2-chloro-1-phenylethanone has been accomplished using diketoreductase (DKR) and its mutants. The wild-type enzyme typically exhibits a preference for one enantiomer, while mutations in the enzyme's active site can reverse this preference, allowing for the selective synthesis of either the (R)- or (S)-alcohol. researchgate.netresearchgate.net This approach offers a powerful tool for controlling the stereochemistry of the resulting chlorohydrin, a versatile intermediate in organic synthesis.

Another important reaction of α-chloro ketones is nucleophilic substitution at the α-carbon. The stereochemical outcome of this reaction is highly dependent on the reaction mechanism. libretexts.org In a classic S(_N)2 reaction, an inversion of configuration at the chiral center is expected. However, the presence of the adjacent carbonyl group can influence the reaction pathway. For conformationally flexible systems, the reaction generally proceeds through a standard S(_N)2 transition state. In contrast, for conformationally rigid systems, factors such as conjugation and bridging with the carbonyl group can significantly affect the reaction rate and stereoselectivity. researchgate.net For instance, the reaction of trans-2-chloro-4-t-butylcyclohexanone with acetate (B1210297) is significantly faster than that of the cis-isomer, highlighting the importance of the stereochemical arrangement of the substituents. researchgate.net

The development of catalytic asymmetric methods for the α-functionalization of carbonyl compounds has provided another avenue for stereochemical control. Chiral catalysts, including organocatalysts and metal complexes, can create a chiral environment around the substrate, leading to the preferential formation of one diastereomer. For example, the enantioselective α-chlorination of β-keto esters has been achieved with high enantiomeric excess using Cinchona-derived catalysts. acs.org While this applies to the formation of the α-chloro stereocenter rather than its subsequent transformation, the principle of using chiral catalysts to control stereochemistry is directly relevant.

In the context of this compound, the amide functionality can also play a role in directing the stereochemical outcome of reactions. The nitrogen atom and its substituent can influence the steric and electronic environment around the reactive centers. Furthermore, the amide group itself can be a site for chemical modification, and its presence can be exploited in designing diastereoselective transformations.

The following table summarizes the results of asymmetric reductions of a related α-chloro ketone, 2-chloro-1-phenylethanone, using different biocatalysts, which illustrates the potential for high stereochemical control in such systems.

| Catalyst | Product | Enantiomeric Excess (ee) |

| Wild-Type Diketoreductase | (R)-2-chloro-1-phenylethanol | 9.1% |

| Mutant W222F Diketoreductase | (S)-2-chloro-1-phenylethanol | Not specified |

| Baker's Yeast | (S)-2-chloro-1-phenylethanol | >97% |

Data for analogous compound 2-chloro-1-phenylethanone. researchgate.netgoogle.com

Applications of N 1 Chloro 2 Oxo 2 Phenylethyl Acetamide As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Chiral Organic Molecules

The carbon atom bonded to the chlorine in N-(1-Chloro-2-oxo-2-phenylethyl)acetamide is a stereocenter, making the compound a valuable precursor for the synthesis of chiral organic molecules. The development of asymmetric synthesis methods allows for the preparation of enantioenriched α-haloamides and related structures, which are powerful intermediates in medicinal chemistry. nih.gov

Recent advancements have focused on the enantioselective α-chlorination of related β-keto esters and amides using organocatalysis, particularly with hybrid Cinchona alkaloid derivatives. nih.govacs.org These catalysts can facilitate the chlorination process with high yields and excellent asymmetric induction, producing compounds with high enantiomeric excess. acs.org Similarly, biocatalytic methods, employing reductases from sources like baker's yeast (Saccharomyces cerevisiae), have been used for the stereoselective reduction of the ketone group in α-chloro-β-keto esters. researchgate.net This approach can produce specific diastereomers of the corresponding α-chloro-β-hydroxy compounds with high optical purity. researchgate.net

Once the chiral α-chloro acetamide (B32628) motif is established, it serves as a linchpin for further transformations. The chlorine atom can be readily displaced through stereospecific SN2 reactions with various nucleophiles. This allows for the synthesis of a wide range of chiral molecules, including α-amino amides and α-oxyamides, with a controlled inversion of stereochemistry. nih.gov

Table 1: Potential Chiral Transformations of this compound This table illustrates theoretical applications based on established chemical principles for related compounds.

| Transformation Type | Reagent/Catalyst Example | Resulting Chiral Moiety | Significance |

|---|---|---|---|

| Asymmetric Reduction of Ketone | Yeast Reductase (e.g., from S. cerevisiae) | Chiral α-chloro-β-hydroxy amide | Creates two stereocenters with high diastereoselectivity. researchgate.net |

| Nucleophilic Substitution (SN2) | Sodium Azide (NaN3) followed by reduction | Chiral α-amino amide | Access to non-proteinogenic amino acid derivatives. nih.gov |

| Nucleophilic Substitution (SN2) | Sodium Phenoxide (NaOPh) | Chiral α-oxyamide | Forms key structural motifs in various bioactive molecules. nih.gov |

Building Block for Diverse Heterocyclic Frameworks

The α-haloketone structural motif is a cornerstone in the synthesis of a vast number of heterocyclic compounds. nih.govnih.govmdpi.com this compound, as a phenacyl chloride derivative, possesses two primary electrophilic sites—the carbonyl carbon and the adjacent carbon bearing the chlorine atom—making it an ideal substrate for cyclocondensation reactions with various nucleophiles. nih.govmdpi.com

One of the most classic applications of α-haloketones is the Hantzsch thiazole (B1198619) synthesis. rsc.org In this reaction, the α-haloketone condenses with a thioamide to form a thiazole ring, a core structure in many pharmaceuticals, including antifungal and antimicrobial agents. researchgate.netorientjchem.orgpharmaguideline.com Similarly, reaction with amidines provides a straightforward route to highly substituted imidazoles, another privileged scaffold in medicinal chemistry. nih.govorgsyn.orgresearchgate.netacs.org The versatility of the α-haloketone moiety extends to the synthesis of other important heterocyclic systems such as pyrroles (via the Hantzsch pyrrole (B145914) synthesis), and benzofurans (through condensation with o-hydroxycarbonyl compounds). nih.govwikipedia.org

Table 2: Synthesis of Heterocyclic Frameworks from an α-Haloketone Moiety This table outlines common cyclization reactions using the α-haloketone portion of the title compound.

| Heterocycle | Reaction Partner | Named Reaction | Reference |

|---|---|---|---|

| Thiazole | Thioamide (e.g., Thioacetamide) | Hantzsch Thiazole Synthesis | nih.govrsc.orgorientjchem.org |

| Imidazole (B134444) | Amidine (e.g., Benzamidine) | Debus-Radziszewski Synthesis Variant | orgsyn.orgresearchgate.netacs.org |

| Pyrrole | β-ketoester and Ammonia | Hantzsch Pyrrole Synthesis | nih.govwikipedia.org |

| Benzofuran | Salicylaldehyde | Cyclocondensation | nih.gov |

Utility in the Construction of Peptide Analogues and Peptidomimetics

The α-ketoamide moiety is recognized as a privileged structure in medicinal chemistry, found in numerous natural products and designed therapeutic agents. acs.orgnih.gov This functional group is particularly valuable in the design of protease inhibitors. Peptidyl α-ketoamides can act as potent, reversible covalent inhibitors of cysteine proteases, such as calpains. nih.gov They function by forming a stable hemithioketal adduct with the active site cysteine residue, mimicking the transition state of peptide bond hydrolysis. nih.gov this compound can serve as a foundational building block for such inhibitors, where the chloroacetamide portion can be elaborated into a peptide chain.

Furthermore, the compound is a useful starting material for creating non-proteinogenic amino acids (NPAAs), which are crucial for developing peptidomimetics with enhanced pharmacological properties. researchgate.net The incorporation of NPAAs into peptide sequences can improve metabolic stability, increase binding affinity, and modulate conformation. nih.gov The α-chloro group in this compound can be substituted with various functional groups to generate a diverse range of unusual amino acid derivatives, which can then be incorporated into peptide chains using solid-phase or solution-phase synthesis methods. ethz.ch

Table 3: Potential Applications in Peptidomimetic Design This table highlights the potential use of the title compound as a scaffold for peptide analogues based on the known chemistry of α-ketoamides.

| Application | Key Structural Feature | Mechanism/Rationale | Reference |

|---|---|---|---|

| Cysteine Protease Inhibitors | α-Ketoamide | Forms a reversible hemithioketal with the active site cysteine. | nih.gov |

| Synthesis of NPAAs | α-Chloro group | Allows for nucleophilic substitution to introduce diverse side chains. | nih.gov |

| Conformational Constraint | α-Ketoamide | Can modulate the structural rigidity of a peptide backbone. | nih.gov |

Role in Target-Oriented and Diversity-Oriented Synthesis of Complex Molecules

The structural attributes of this compound make it an exemplary starting material for both Target-Oriented Synthesis (TOS) and Diversity-Oriented Synthesis (DOS). TOS focuses on the efficient construction of a single, often complex, molecular target. In this context, the title compound can serve as a key fragment, providing a core structure that can be elaborated through sequential, controlled reactions to reach the final product, such as a specific natural product analogue or a highly potent enzyme inhibitor. nih.gov

Conversely, DOS aims to generate large collections of structurally diverse small molecules in an efficient manner to explore chemical space and identify novel biologically active compounds. nih.govmdpi.com this compound is well-suited for DOS strategies due to its multiple, orthogonally reactive functional groups. The α-haloketone can participate in a wide range of cyclization reactions (as detailed in section 4.2), while the amide N-H and the chlorine of the acetamide moiety offer additional points for modification. By systematically varying the reaction partners and conditions, a single starting material can give rise to a multitude of distinct molecular scaffolds, populating a library with high skeletal diversity. This approach is invaluable in modern drug discovery for identifying novel hits against a wide range of biological targets. mdpi.com

Mechanistic Investigations and Advanced Computational Studies of N 1 Chloro 2 Oxo 2 Phenylethyl Acetamide Reactivity

Elucidation of Reaction Mechanisms for N-(1-Chloro-2-oxo-2-phenylethyl)acetamide Transformations

The chemical behavior of this compound is largely dictated by the presence of an α-chloro ketone moiety, a highly reactive functional group. beilstein-journals.org This structure is primed for nucleophilic substitution reactions, where the chlorine atom, a good leaving group, is replaced by a nucleophile. The specific pathway of these transformations is influenced by the molecule's structure and the surrounding reaction conditions.

Investigation of Concerted and Stepwise Processes in Reaction Mechanisms

The distinction between a concerted (SN2) and a stepwise (SN1) process is fundamental to understanding the reactivity of this compound. ucla.eduwikipedia.org

Concerted Mechanism (SN2): In this process, bond-breaking (C-Cl) and bond-forming (C-Nucleophile) occur simultaneously through a single transition state. wikipedia.org The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For the target molecule, this pathway avoids the formation of a discrete carbocation and proceeds with a predictable stereochemical outcome (inversion).

Stepwise Mechanism (SN1): This mechanism involves at least two distinct steps with the formation of a carbocation intermediate. ucla.eduquora.com The first step, ionization of the C-Cl bond, is typically the slowest and thus the rate-determining step. ucla.edu The rate depends only on the substrate concentration. Studies on similar 1-phenylethyl chlorides have shown that the stability of the carbocation is a key factor, and the mechanism can be finely tuned by substituents on the phenyl ring and the nature of the nucleophile. rsc.org The presence of the electron-withdrawing acetamide (B32628) and benzoyl groups might destabilize a potential carbocation, arguing against a pure SN1 pathway, yet the phenyl ring itself provides stabilization. This suggests a potential "borderline" mechanism with characteristics of both SN1 and SN2 pathways, possibly involving ion-pair intermediates. acs.org

Quantum Chemical and Computational Modeling Approaches

To move beyond qualitative predictions, computational chemistry offers powerful tools to model the reactivity of this compound at a molecular level.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. For this compound, DFT calculations can provide deep insights into its reactivity. rsc.org

By calculating the energies of reactants, transition states, and products, DFT can be used to map out the potential energy surface for both SN1 and SN2 pathways. This allows for the determination of activation energies, which can predict which mechanism is more favorable under given conditions. up.ac.za Furthermore, DFT can generate an electrostatic potential map, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the carbon atom bonded to the chlorine would be identified as a primary electrophilic site.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. wikipedia.orgnumberanalytics.com

HOMO and LUMO: The HOMO is the highest-energy orbital containing electrons and represents the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest-energy orbital without electrons and represents the molecule's ability to accept electrons (electrophilicity). youtube.com

For a nucleophilic substitution reaction on this compound, the key interaction is between the HOMO of the incoming nucleophile and the LUMO of the acetamide. FMO analysis would predict that the LUMO is primarily located on the C-Cl antibonding orbital (σ*), with a large coefficient on the carbon atom. This indicates that this carbon is the most susceptible to nucleophilic attack. The energy of the LUMO is a key reactivity descriptor; a lower LUMO energy generally corresponds to greater electrophilicity and higher reactivity. pku.edu.cn

| Reactivity Descriptor | Definition | Predicted Characteristics for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relatively low, as the molecule is primarily an electrophile. Lone pairs on oxygen and nitrogen atoms would contribute most to the HOMO. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating high electrophilicity. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap generally implies higher reactivity. |

| LUMO Distribution | Spatial location of the LUMO | Concentrated on the carbon atom bonded to chlorine and the C-Cl antibonding axis. |

Conformational Analysis and Prediction of Intermolecular Interactions

The three-dimensional shape, or conformation, of this compound is not static. Rotation around its single bonds gives rise to various conformers, which can have different energies and reactivities.

Furthermore, understanding the molecule's conformation is crucial for predicting intermolecular interactions, such as hydrogen bonding. The amide group contains both a hydrogen bond donor (N-H) and an acceptor (C=O), and the ketone also has a hydrogen bond acceptor. These sites can interact with solvent molecules or other reagents, influencing solubility, crystal packing, and reaction mechanisms. mdpi.comnih.gov

Spectroscopic Techniques in Mechanistic Probes

Spectroscopic methods are indispensable tools for elucidating the reaction mechanisms of this compound. By monitoring changes in the molecular structure and electronic environment of reactants, intermediates, and products, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a detailed picture of the reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for tracking the structural transformations of this compound during a reaction. Both ¹H and ¹³C NMR would provide critical data on the fate of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals for the amide proton (N-H), the methine proton (CH-Cl), the aromatic protons of the phenyl group, and the methyl protons of the acetamide group. During a reaction, changes in the chemical shift and multiplicity of these signals can be monitored to understand the chemical transformations. For instance, in a nucleophilic substitution reaction where the chlorine atom is displaced, a significant upfield shift of the methine proton signal would be anticipated.

Interactive Data Table: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| Amide (N-H) | 8.0 - 9.0 | Doublet | Coupling to the adjacent methine proton. |

| Phenyl (Ar-H) | 7.4 - 8.0 | Multiplet | Protons on the aromatic ring. |

| Methine (CH-Cl) | 6.0 - 6.5 | Doublet | Deshielded by both the carbonyl group and the chlorine atom. |

| Acetyl (CH₃) | 2.0 - 2.5 | Singlet | Methyl group of the acetamide moiety. |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Key signals would include those for the two carbonyl carbons (one from the ketone and one from the amide), the methine carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of these carbons are highly sensitive to their electronic environment. For example, the signal for the methine carbon bonded to chlorine would be expected to appear in the range of 60-70 ppm. Upon substitution of the chlorine, this signal would shift significantly, providing clear evidence of the reaction progress.

Interactive Data Table: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Ketone (C=O) | 190 - 200 | Carbonyl carbon of the phenone moiety. |

| Amide (C=O) | 165 - 175 | Carbonyl carbon of the acetamide moiety. |

| Phenyl (Ar-C) | 125 - 140 | Carbons of the aromatic ring. |

| Methine (CH-Cl) | 60 - 70 | Carbon bonded to chlorine and nitrogen. |

| Acetyl (CH₃) | 20 - 30 | Methyl carbon of the acetamide moiety. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying functional groups and monitoring their changes during a reaction. The IR spectrum of this compound would be characterized by strong absorption bands for the N-H bond, the two C=O groups (ketone and amide), and the C-Cl bond. The disappearance of the C-Cl stretching vibration, for instance, would indicate its cleavage during a substitution reaction. Concurrently, the appearance of new bands would signal the formation of new functional groups in the product.

Interactive Data Table: Predicted FT-IR Spectral Data for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Ketone) | 1680 - 1700 | Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1570 | Medium |

| C-Cl Stretch | 600 - 800 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to identify reaction products and intermediates. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion peak, with a characteristic M+2 peak approximately one-third the intensity of the molecular ion peak, would confirm the presence of a chlorine atom. Fragmentation patterns can also offer structural information and help in identifying unknown products formed during a reaction. Common fragmentation pathways for this molecule would likely involve the loss of the chlorine atom, the acetyl group, or cleavage adjacent to the carbonyl groups.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 211/213 | Molecular ion peak showing the isotopic pattern for chlorine. |

| [M - Cl]⁺ | 176 | Loss of a chlorine radical. |

| [M - COCH₃]⁺ | 168/170 | Loss of the acetyl radical. |

| [C₆H₅CO]⁺ | 105 | Benzoyl cation, a common fragment for phenones. |

| [CH₃CO]⁺ | 43 | Acetyl cation. |

Future Perspectives and Emerging Research Directions in N 1 Chloro 2 Oxo 2 Phenylethyl Acetamide Chemistry

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of N-aryl 2-chloroacetamides typically involves the chloroacetylation of a corresponding aryl amine. researchgate.net For N-(1-Chloro-2-oxo-2-phenylethyl)acetamide, a common route is the reaction of 2-amino-2-phenylethanol (B122105) with chloroacetyl chloride in the presence of a base. vulcanchem.com While effective, this method presents opportunities for innovation to enhance efficiency, yield, and purity.

Future research will likely pursue the development of novel catalytic systems that can mediate this transformation under milder conditions. The exploration of flow chemistry processes could offer significant advantages, including improved heat and mass transfer, enhanced safety, and the potential for seamless, scalable production. Another promising avenue is the investigation of C-amidoalkylation reactions. A study on 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide demonstrated its utility in the C-amidoalkylation of aromatics, providing a synthetic route to novel chloroacetamide derivatives. researchgate.net Adapting this methodology could open new pathways to this compound and its analogues.

| Methodology | Key Features | Potential Advantages for Future Synthesis | Relevant Research Context |

|---|---|---|---|

| Conventional Chloroacetylation | Reaction of an amine with chloroacetyl chloride using a base. | Well-established and straightforward. | Standard synthesis for N-aryl 2-chloroacetamides. researchgate.netvulcanchem.com |

| Catalytic Amidation | Use of transition metal or organocatalysts. | Milder reaction conditions, higher selectivity, reduced waste. | General trend in modern amide bond formation. |

| Flow Chemistry | Continuous reaction in a microreactor system. | Improved scalability, safety, and process control. | Emerging technology for fine chemical synthesis. |

| C-Amidoalkylation Approach | Using hemiaminals like chloral (B1216628) adducts to introduce the chloroacetamide moiety. | Novel disconnection approach, potential for different substitution patterns. | Demonstrated for other chloroacetamide derivatives. researchgate.net |

Exploration of Green Chemistry Principles in this compound Synthesis and Transformation

The integration of green chemistry principles is a critical objective in modern synthetic research. For this compound, future efforts will be directed towards developing more environmentally benign synthetic and derivatization protocols.

A significant advancement has been the development of rapid N-chloroacetylation of anilines and amines in phosphate (B84403) buffer, a metal-free process that proceeds under neutral conditions and allows for easy product isolation. bohrium.comresearchgate.net This aqueous-based methodology represents a substantial step forward from traditional methods that rely on volatile organic solvents. Furthermore, microwave-assisted synthesis offers a powerful tool to accelerate chemical reactions, often leading to higher yields in significantly shorter timeframes compared to conventional heating methods. researchgate.net The application of microwave irradiation to the synthesis of this compound could provide a more energy-efficient and rapid production route. Research into green solvents and recoverable, non-toxic catalysts, such as montmorillonite (B579905) K10, for related transformations also points toward sustainable future directions. mdpi.com

| Green Chemistry Principle | Application in Synthesis/Transformation | Potential Benefits | Supporting Research |

|---|---|---|---|

| Use of Aqueous Media | Performing N-chloroacetylation in a phosphate buffer. | Eliminates hazardous organic solvents, simplifies workup. | Successful for N-chloroacetanilides and amides. researchgate.net |

| Alternative Energy Sources | Employing microwave irradiation instead of conventional heating. | Drastically reduced reaction times, improved energy efficiency. | Applied to the synthesis of 4-aminoantipyrine (B1666024) derivatives. researchgate.net |

| Metal-Free Catalysis | Avoiding heavy metal catalysts in the synthetic process. | Reduces toxicity and environmental impact, lowers purification costs. | A key feature of the phosphate buffer synthesis method. bohrium.com |

| Use of Greener Solvents | Replacing chlorinated solvents with more benign alternatives like ethanol (B145695) or water. | Reduces environmental pollution and health hazards. | A core tenet of green chemistry in organic synthesis. mdpi.com |

Expansion of Synthetic Applications in Complex Molecule Construction

The true potential of this compound lies in its utility as a versatile building block for constructing more complex molecules. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile displacement of the chlorine atom by a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. researchgate.net

This reactivity opens the door to a vast array of molecular structures. Future research will undoubtedly explore the reaction of this compound with various nucleophilic partners to synthesize novel compounds. For instance, intramolecular cyclization following nucleophilic substitution can lead to the formation of diverse heterocyclic systems such as imidazoles, pyrroles, and thiazolidin-4-ones. researchgate.net Given that chloroacetamide derivatives are precursors to compounds with significant biological activity, including herbicides and potential therapeutic agents, the derivatives of this compound could be of great interest in medicinal and agricultural chemistry. researchgate.netmdpi.comnih.gov The synthesis of organochalcogen compounds and various N-substituted derivatives from related chloroacetamides underscores the broad synthetic potential waiting to be explored. researchgate.netekb.eg

| Nucleophile Type | Example Nucleophile | Potential Product Scaffold | Relevance/Application |

|---|---|---|---|

| Oxygen Nucleophiles | Phenols, Alcohols | Phenoxy/Alkoxy-acetamide derivatives | Precursors to anti-inflammatory and analgesic agents. nih.gov |

| Nitrogen Nucleophiles | Amines, Hydrazine, Imidazoles | Diamines, Hydrazinyl-acetamides, Imidazolyl-acetamides | Building blocks for heterocycles and bioactive molecules. mdpi.com |

| Sulfur Nucleophiles | Thiols, Thiophenols, Ammonium thiocyanate | Thioethers, Thiazolidinones | Core structures in various pharmaceuticals and materials. researchgate.net |

| Carbon Nucleophiles | Enolates, Organometallics | Substituted β-keto amides | Versatile intermediates for complex carbon skeletons. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(1-Chloro-2-oxo-2-phenylethyl)acetamide, and how can reaction progress be monitored?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting chloroacetyl chloride with a phenyl-substituted amine precursor in the presence of triethylamine under reflux conditions (4–6 hours). Reaction progress is monitored using thin-layer chromatography (TLC) with pet-ether/ethyl acetate as the mobile phase .

- Key Considerations : Optimize stoichiometry to avoid side products (e.g., over-chlorination). Recrystallization from pet-ether improves purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) be applied to characterize the compound’s structure?

- IR Analysis : Identify key functional groups:

- C=O stretch : ~1680–1720 cm⁻¹ (amide and ketone).

- C-Cl stretch : ~550–750 cm⁻¹.

- NMR Analysis :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamide CH₃), δ 4.5–5.0 ppm (CH₂Cl), and aromatic protons (δ 7.2–7.8 ppm).

- ¹³C NMR : Carbonyl carbons (C=O) at ~165–175 ppm, chlorinated carbon at ~45–55 ppm .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement). Key parameters:

- Space group : P2₁/c (common for chiral acetamides).

- Bond lengths : C-Cl (1.74–1.78 Å), C=O (1.21–1.23 Å).

Q. What mechanistic insights explain unexpected byproducts during synthesis (e.g., trichloro derivatives)?

- Analysis : Side reactions like C-amidoalkylation can occur under excess chloroacetyl chloride. For example, trichloroethyl intermediates (e.g., 2-Chloro-N-[2,2,2-trichloro-1-(naphth-1-yl)ethyl]acetamide) form via radical pathways or Friedel-Crafts-like mechanisms.

- Mitigation : Control reaction temperature (<80°C) and use anhydrous conditions to suppress electrophilic side reactions .

Q. How do computational studies (DFT, HOMO-LUMO) inform the compound’s reactivity and stability?

- DFT Applications :

- HOMO-LUMO Gap : A smaller gap (~4–5 eV) suggests higher reactivity, particularly at the chlorinated carbon.

- NBO Analysis : Delocalization of electron density from the amide group stabilizes the molecule.

- Validation : Compare computed vibrational frequencies (IR) with experimental data to validate models .

Contradictions and Solutions

- Synthetic Yield Discrepancies : Literature reports varying yields (50–85%) due to differences in solvent polarity (e.g., DMF vs. THF). Polar aprotic solvents improve nucleophilicity of intermediates .

- Spectroscopic Mismatches : Discrepancies in NH proton shifts (δ 8.0–8.5 ppm) may arise from hydrogen bonding in solid-state vs. solution NMR .

Safety and Handling

- Toxicity : Structurally related chloroacetamides show moderate toxicity (LD₅₀ ~300–500 mg/kg in rats). Use fume hoods and PPE during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.